molecular formula C15H18N2O4S2 B2664152 Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate CAS No. 691880-97-4

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate

Cat. No.: B2664152
CAS No.: 691880-97-4
M. Wt: 354.44
InChI Key: XXRSTWDCUSUPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate is a complex organic compound that features a combination of functional groups, including a benzyloxycarbonyl-protected amino group, a thiazole ring, and a sulfanyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate typically involves multiple steps One common approach starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group This is followed by the formation of the thiazole ring through cyclization reactions involving appropriate precursors

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The thiazole ring and other functional groups can be reduced using suitable reducing agents.

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis or other deprotection methods to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Hydrogenolysis can be performed using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Free amine after deprotection.

Scientific Research Applications

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and sulfanyl group can play crucial roles in binding to molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate
  • Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5,6-dihydroxy-1-methylthiazole

Comparison: Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate is unique due to the presence of the thiazole ring and sulfanyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.

Biological Activity

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate, commonly referred to as a thiazole derivative, has garnered attention for its potential biological activities. This compound exhibits a complex structure that suggests multiple mechanisms of action, particularly in pharmacological contexts.

Chemical Structure and Properties

  • Chemical Formula : C15H18N2O4S2
  • Molecular Weight : 354.44 g/mol
  • CAS Number : 691880-97-4

The structure includes a thiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds with thiazole rings can inhibit bacterial growth by disrupting cellular processes. For instance, studies have shown that similar thiazole-containing compounds exhibit significant activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential :
    • The presence of the benzyloxycarbonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of caspases and other apoptotic factors.
  • Enzyme Inhibition :
    • This compound has been studied for its potential to inhibit specific enzymes linked to disease states. For example, it has been noted to inhibit certain proteases involved in viral replication, making it a candidate for antiviral drug development.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines (e.g., breast and colon cancer). Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting a role in oxidative stress-mediated apoptosis.

Research Findings

Study Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth against E. coli and S. aureus
Anticancer ActivityInduced apoptosis in breast cancer cells via ROS generation
Enzyme InhibitionInhibited viral proteases, suggesting potential as an antiviral agent

Properties

IUPAC Name

methyl 3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-20-13(18)12(10-23-15-16-7-8-22-15)17-14(19)21-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRSTWDCUSUPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC1=NCCS1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.